Cas no 625812-68-2 (cyclohexylmethyl sulfamate)

cyclohexylmethyl sulfamate 化学的及び物理的性質
名前と識別子
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- Sulfamic acid, cyclohexylmethyl ester
- Cyclohexylmethyl sulfamate
- cyclohexylmethyl sulfamate
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- インチ: 1S/C7H15NO3S/c8-12(9,10)11-6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,8,9,10)
- InChIKey: ISOXZEXYFPMWRL-UHFFFAOYSA-N
- ほほえんだ: S(N)(OCC1CCCCC1)(=O)=O
cyclohexylmethyl sulfamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1988911-0.1g |
cyclohexylmethyl sulfamate |
625812-68-2 | 0.1g |
$615.0 | 2023-09-16 | ||
Enamine | EN300-1988911-5.0g |
cyclohexylmethyl sulfamate |
625812-68-2 | 5g |
$2858.0 | 2023-06-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422791-250mg |
Cyclohexylmethyl sulfamate |
625812-68-2 | 98% | 250mg |
¥19569.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422791-500mg |
Cyclohexylmethyl sulfamate |
625812-68-2 | 98% | 500mg |
¥22136.00 | 2024-05-06 | |
Enamine | EN300-1988911-10.0g |
cyclohexylmethyl sulfamate |
625812-68-2 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1988911-1.0g |
cyclohexylmethyl sulfamate |
625812-68-2 | 1g |
$986.0 | 2023-06-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422791-50mg |
Cyclohexylmethyl sulfamate |
625812-68-2 | 98% | 50mg |
¥19346.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422791-1g |
Cyclohexylmethyl sulfamate |
625812-68-2 | 98% | 1g |
¥21297.00 | 2024-05-06 | |
Enamine | EN300-1988911-0.5g |
cyclohexylmethyl sulfamate |
625812-68-2 | 0.5g |
$671.0 | 2023-09-16 | ||
Enamine | EN300-1988911-0.05g |
cyclohexylmethyl sulfamate |
625812-68-2 | 0.05g |
$587.0 | 2023-09-16 |
cyclohexylmethyl sulfamate 関連文献
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
cyclohexylmethyl sulfamateに関する追加情報
Introduction to Cyclohexylmethyl Sulfamate (CAS No: 625812-68-2)
Cyclohexylmethyl sulfamate, with the chemical identifier CAS No: 625812-68-2, is a compound of significant interest in the field of pharmaceutical and biochemical research. This sulfamate derivative has garnered attention due to its unique structural properties and potential applications in drug development and synthetic chemistry. The compound's molecular structure, featuring a cyclohexyl group attached to a methyl sulfamate moiety, contributes to its distinctive reactivity and utility in various chemical transformations.
The Cyclohexylmethyl sulfamate molecule exhibits a balance of lipophilicity and polarity, making it a versatile intermediate in organic synthesis. Its sulfamate functional group is particularly noteworthy, as it can participate in nucleophilic substitution reactions, metal coordination, and other transformations that are pivotal in medicinal chemistry. Recent studies have highlighted the compound's role in the synthesis of novel bioactive molecules, including potential candidates for therapeutic intervention.
In the realm of pharmaceutical research, Cyclohexylmethyl sulfamate has been explored as a precursor in the development of enzyme inhibitors and other pharmacologically relevant compounds. The cyclohexyl substituent provides steric hindrance and electronic modulation, which can be fine-tuned to influence the biological activity of derived molecules. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes involved in metabolic pathways, offering a potential therapeutic edge in treating metabolic disorders.
One of the most compelling aspects of Cyclohexylmethyl sulfamate is its adaptability in synthetic methodologies. Researchers have leveraged its reactivity to develop novel synthetic routes for complex molecules, demonstrating its value as a building block in drug discovery. The compound's ability to undergo selective modifications allows for the creation of diverse scaffolds with tailored properties, which is crucial for optimizing drug-like characteristics such as solubility, bioavailability, and target specificity.
Recent advancements in computational chemistry have further enhanced the understanding of Cyclohexylmethyl sulfamate's behavior. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a rational basis for designing more effective derivatives. These computational approaches complement experimental efforts, enabling researchers to predict and validate the potential biological activity of new compounds derived from this scaffold.
The industrial application of Cyclohexylmethyl sulfamate is also gaining traction, particularly in the production of specialty chemicals and fine intermediates. Its stability under various reaction conditions makes it a reliable choice for large-scale synthesis. Additionally, the environmental profile of this compound is favorable, with studies indicating low toxicity and biodegradability under certain conditions. Such attributes are increasingly important in aligning chemical manufacturing practices with sustainability goals.
Future research directions for Cyclohexylmethyl sulfamate include exploring its role in green chemistry initiatives. By optimizing synthetic pathways to minimize waste and energy consumption, scientists can enhance the sustainability of processes involving this compound. Furthermore, investigating its potential applications in agrochemicals and material science may uncover additional industrial uses beyond pharmaceuticals.
In conclusion, Cyclohexylmethyl sulfamate (CAS No: 625812-68-2) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for researchers engaged in drug discovery, synthetic chemistry, and industrial applications. As our understanding of this molecule continues to evolve, so too will its contributions to advancing scientific knowledge and innovation.
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